Cas no 1270539-04-2 (2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol)

2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol
- EN300-1838489
- 1270539-04-2
-
- Inchi: 1S/C12H15NO2/c1-8-9-5-3-4-6-10(9)15-11(8)12(2,13)7-14/h3-6,14H,7,13H2,1-2H3
- InChI Key: HJDAOXMRGRCVNB-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C)=C1C(C)(CO)N
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4Ų
- XLogP3: 1.1
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838489-0.25g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1838489-1g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1838489-10g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1838489-1.0g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1838489-2.5g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1838489-0.05g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1838489-0.5g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1838489-0.1g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1838489-5g |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol |
1270539-04-2 | 5g |
$4309.0 | 2023-09-19 |
2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol Related Literature
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
Additional information on 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol
Comprehensive Analysis of 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol (CAS No. 1270539-04-2)
The compound 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol (CAS No. 1270539-04-2) is a structurally unique molecule that has garnered significant attention in pharmaceutical and organic chemistry research. Its molecular framework combines a benzofuran core with an aminopropanol side chain, making it a versatile intermediate for drug discovery and material science applications. This article delves into its properties, synthesis, and potential applications while addressing trending topics like green chemistry and AI-driven molecular design.
Chemically, 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol belongs to the class of amino alcohols, which are pivotal in medicinal chemistry due to their bioactivity. The presence of the 3-methylbenzofuran moiety enhances its lipophilicity, potentially improving blood-brain barrier penetration—a hot topic in neurotherapeutic research. Recent studies highlight its role as a precursor for chiral catalysts, aligning with the growing demand for asymmetric synthesis in API manufacturing.
Synthesis of this compound typically involves multi-step organic reactions, including cyclization and reductive amination. Researchers are now exploring microwave-assisted synthesis and flow chemistry to optimize yield and reduce environmental impact—addressing the industry's shift toward sustainable practices. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical factor for regulatory compliance in pharmaceutical applications.
In drug development, 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol has shown promise as a scaffold for G-protein-coupled receptor (GPCR) modulators, a trending target in oncology and metabolic disorders. Its structural similarity to natural alkaloids also sparks interest in botanical drug discovery, a niche gaining traction in complementary medicine. Computational studies using molecular docking tools further predict its affinity for enzyme inhibition, a frequently searched topic in cheminformatics forums.
Beyond pharmaceuticals, this compound's fluorescent properties (due to the benzofuran core) make it relevant for bioimaging probes and OLED materials—areas booming with advancements in nanotechnology. Safety profiles indicate low toxicity, though proper PPE is recommended during handling, as with all fine chemicals. Storage under inert conditions ensures stability, a detail often queried by laboratory personnel.
In conclusion, 2-amino-2-(3-methyl-1-benzofuran-2-yl)propan-1-ol (CAS No. 1270539-04-2) exemplifies the intersection of traditional organic chemistry and modern applications. Its adaptability to high-throughput screening and alignment with Industry 4.0 trends position it as a compound of enduring relevance. Future research may explore its crystallography or polymeric derivatives, answering common queries in academic and industrial settings alike.
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